An In-depth Technical Guide to (2-Phenyl-ethenesulfonylamino)-acetic acid: A Theoretical and Applied Perspective
An In-depth Technical Guide to (2-Phenyl-ethenesulfonylamino)-acetic acid: A Theoretical and Applied Perspective
A Senior Application Scientist's Synthesis of Structure, Properties, and Potential
This guide provides a comprehensive technical overview of (2-Phenyl-ethenesulfonylamino)-acetic acid, a molecule of significant interest in medicinal chemistry and drug development. While direct experimental data on this specific compound is not extensively available in public literature, this document synthesizes information from closely related chemical entities to project its chemical properties, potential synthetic routes, and likely biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Deciphering the Molecular Architecture: Structure and Nomenclature
(2-Phenyl-ethenesulfonylamino)-acetic acid, also systematically named N-(2-phenylvinylsulfonyl)glycine, possesses a unique combination of functional groups that suggest a rich chemical and biological profile. The molecule integrates a styrenyl group, a sulfonamide linker, and an amino acid moiety.
Systematic Name: N-(2-phenylvinylsulfonyl)glycine Synonyms: (Styrene-β-sulfonylamino)-acetic acid
The core structure consists of:
-
A phenyl group attached to a vinyl (ethenyl) group, forming a styrenyl moiety. This imparts hydrophobicity and potential for π-π stacking interactions.
-
A sulfonyl group directly attached to the vinyl group, creating a vinylsulfonamide. This group is a potent Michael acceptor, suggesting reactivity towards nucleophiles.
-
An aminoacetic acid (glycine) moiety linked to the sulfonyl group via a sulfonamide bond. This part of the molecule provides a hydrophilic handle and a carboxylic acid group capable of forming hydrogen bonds and salt bridges.
The geometric configuration of the vinyl group (E/Z isomerism) will significantly influence the molecule's three-dimensional shape and its interaction with biological targets.
Molecular Structure Diagram:
Caption: Chemical structure of (2-Phenyl-ethenesulfonylamino)-acetic acid.
Physicochemical Properties: A Predictive Analysis
Based on its constituent functional groups, the following physicochemical properties for (2-Phenyl-ethenesulfonylamino)-acetic acid can be predicted. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₁NO₄S | Based on the deduced structure. |
| Molecular Weight | ~241.26 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar organic compounds. |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, alcohols) | The phenyl and styrenyl groups confer hydrophobicity, while the carboxylic acid and sulfonamide groups provide some polarity. |
| Acidity (pKa) | Carboxylic acid: ~3-4; Sulfonamide N-H: ~9-10 | The carboxylic acid is expected to be a typical weak acid. The sulfonamide proton is weakly acidic. |
| Reactivity | The vinyl group is a Michael acceptor, susceptible to nucleophilic addition. | The electron-withdrawing sulfonyl group activates the double bond. |
Synthesis Strategies: A Roadmap for a Novel Compound
The synthesis of (2-Phenyl-ethenesulfonylamino)-acetic acid can be approached through several logical pathways, leveraging established reactions for forming sulfonamides and vinylsulfonamides. A plausible and efficient synthetic route is outlined below.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for (2-Phenyl-ethenesulfonylamino)-acetic acid.
Step-by-Step Experimental Protocol (Theoretical)
Step 1: Synthesis of 2-Phenyl-ethenesulfonyl chloride
-
Reaction Setup: To a cooled (0 °C) and stirred solution of styrene in a suitable inert solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Carefully quench the reaction by pouring it over ice. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-phenyl-ethenesulfonyl chloride. Purification can be achieved by vacuum distillation or column chromatography.
Causality: The direct sulfonation of styrene with chlorosulfonic acid is a known method to produce the corresponding sulfonyl chloride. The use of low temperatures helps to control the exothermic reaction and minimize side products.
Step 2: Synthesis of Ethyl (2-Phenyl-ethenesulfonylamino)-acetate
-
Reaction Setup: Dissolve glycine ethyl ester hydrochloride in a suitable solvent (e.g., dichloromethane) and add a base, such as triethylamine, to neutralize the hydrochloride salt.
-
Coupling Reaction: To this solution, add a solution of 2-phenyl-ethenesulfonyl chloride in the same solvent dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up and Isolation: Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by column chromatography.
Causality: This is a standard Schotten-Baumann reaction for the formation of a sulfonamide from a sulfonyl chloride and an amine. The base is essential to neutralize the HCl generated during the reaction.
Step 3: Hydrolysis to (2-Phenyl-ethenesulfonylamino)-acetic acid
-
Reaction Setup: Dissolve the ethyl (2-Phenyl-ethenesulfonylamino)-acetate in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add an excess of lithium hydroxide (or another suitable base like sodium hydroxide) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. Recrystallization can be performed for further purification.
Causality: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. Acidification is necessary to protonate the carboxylate salt and precipitate the free acid.
Predicted Biological Activity and Therapeutic Potential
The chemical structure of (2-Phenyl-ethenesulfonylamino)-acetic acid suggests several potential biological activities, primarily stemming from the reactive vinylsulfonamide moiety.
Mechanism of Action (Hypothesized):
The electron-withdrawing nature of the sulfonyl group makes the β-carbon of the vinyl group highly electrophilic. This renders the molecule a potent Michael acceptor, capable of undergoing covalent bond formation with nucleophilic residues in biological macromolecules, such as the thiol group of cysteine or the amino group of lysine in proteins.[1][2] This covalent modification can lead to irreversible inhibition of enzyme activity or disruption of protein-protein interactions.
Potential Therapeutic Applications:
-
Enzyme Inhibition: Many enzymes rely on a critical cysteine residue in their active site for catalytic activity. Irreversible inhibition of such enzymes by covalent modification is a validated strategy in drug discovery.[3] Potential targets could include proteases, kinases, and phosphatases.
-
Modulation of Signaling Pathways: The Hippo signaling pathway, which plays a crucial role in cell proliferation and apoptosis, is regulated by TEAD transcription factors. Vinylsulfonamide derivatives have been identified as covalent inhibitors of TEAD autopalmitoylation, a key step in its activation.[3]
-
Anticancer Activity: By targeting key proteins involved in cell cycle progression and survival, compounds with a vinylsulfonamide warhead could exhibit potent anti-proliferative and pro-apoptotic effects in cancer cells.[4]
-
Anti-inflammatory and Antioxidant Effects: Vinyl sulfonate and sulfonamide derivatives have been shown to act as activators of the Nrf2 signaling pathway, which plays a critical role in the cellular defense against oxidative stress and inflammation.[5]
Structure-Activity Relationship (SAR) Considerations:
The biological activity of (2-Phenyl-ethenesulfonylamino)-acetic acid can be rationally modulated by modifying its structure:
-
Phenyl Group Substitution: Introducing electron-withdrawing or electron-donating groups on the phenyl ring can alter the electronic properties of the vinyl group, thereby tuning its reactivity as a Michael acceptor.
-
Amino Acid Moiety: Replacing glycine with other amino acids can introduce chirality and additional functional groups for specific interactions with the target protein.
-
Vinyl Group Substitution: Substitution on the α or β position of the vinyl group can modulate its reactivity and steric profile.
Conclusion and Future Directions
(2-Phenyl-ethenesulfonylamino)-acetic acid represents a promising scaffold for the development of novel therapeutic agents. Its unique combination of a reactive vinylsulfonamide "warhead" and a biocompatible amino acid "handle" makes it an attractive candidate for targeting a variety of biological processes through covalent modification.
Future research should focus on the actual synthesis and characterization of this molecule, followed by a systematic evaluation of its biological activity against a panel of relevant targets. Elucidation of its mechanism of action and exploration of its structure-activity relationship will be crucial for optimizing its therapeutic potential. The insights provided in this guide offer a solid foundation for initiating such investigations.
References
-
Kim, J., et al. (2020). Antioxidant, Anti-inflammatory, and Neuroprotective Effects of Novel Vinyl Sulfonate Compounds as Nrf2 Activator. ACS Chemical Neuroscience, 11(15), 2346–2358. Available at: [Link]
-
Lu, W., et al. (2019). Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. European Journal of Medicinal Chemistry, 184, 111767. Available at: [Link]
-
Toma, L., et al. (2001). N-Arylsulfonyl Hydrazones as Inhibitors of IMP-1 Metallo-β-Lactamase. Antimicrobial Agents and Chemotherapy, 45(9), 2476–2483. Available at: [Link]
-
Wright, M. H., et al. (2021). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Chemical Science, 12(30), 10243–10248. Available at: [Link]
-
ResearchGate. (n.d.). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Available at: [Link]
-
Moody, C. J., & Ringer, J. W. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science, 16(12), 4321-4328. Available at: [Link]
-
Wipf, P., & Hopkins, T. D. (2009). “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. Organic Letters, 11(1), 161–164. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of γ‐amino sulfones from vinyl sulfones. Available at: [Link]
-
Gangar, A., et al. (2011). Synthesis and biological evaluation of benzyl styrylsulfonyl derivatives as potent anticancer mitotic inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3054–3058. Available at: [Link]
Sources
- 1. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzyl styrylsulfonyl derivatives as potent anticancer mitotic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant, Anti-inflammatory, and Neuroprotective Effects of Novel Vinyl Sulfonate Compounds as Nrf2 Activator - PMC [pmc.ncbi.nlm.nih.gov]
